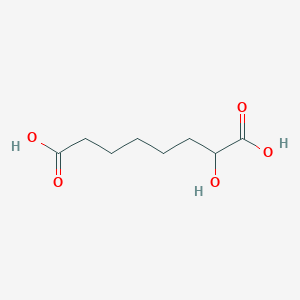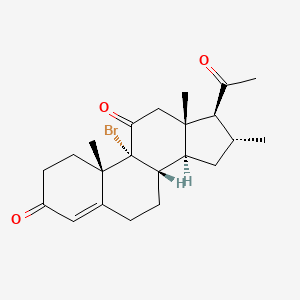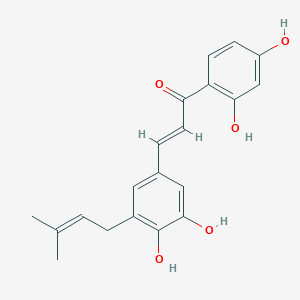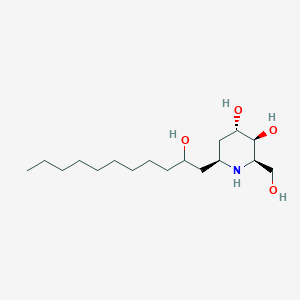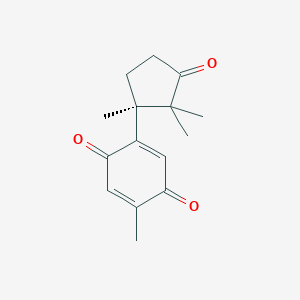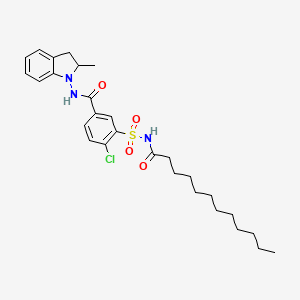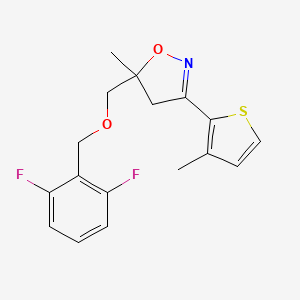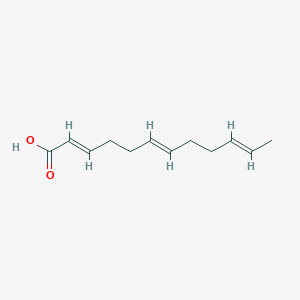
Dodeca-2,6,10-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodeca-2,6,10-trienoic acid is a dodecatrienoic acid and an alpha,beta-unsaturated monocarboxylic acid.
Scientific Research Applications
Alkamides and Plant Chemistry
Dodeca-2,6,10-trienoic acid, often studied in the form of its derivatives such as alkylamides, plays a significant role in plant chemistry. Research on Echinacea purpurea roots identified various alkylamides including dodeca-2E,4E,8Z-trienoic acid isobutylamide, underscoring the chemical complexity of plant extracts. These compounds are important for understanding the plant's biochemistry and potential therapeutic applications (Bauer, Remiger, & Wagner, 1988).
Extraction and Purification Techniques
High-speed countercurrent chromatography (HSCCC) has been effectively used for separating alkylamides, including dodeca-2E,4E,8Z-trienoic acid isobutylamide, from Echinacea angustifolia roots. This highlights advances in extraction and purification techniques essential for research and development in natural product chemistry (Lopes-Lutz, Mudge, Ippolito, Brown, & Schieber, 2011).
Pharmacokinetics and Tissue Distribution
Studies have explored the pharmacokinetics and tissue distribution of dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides in rats. This research is crucial for understanding how these compounds are metabolized and distributed in living organisms, providing insights that could guide their therapeutic use (Woelkart, Frye, Derendorf, Bauer, & Butterweck, 2009).
Biochemical Signaling and Interactions
The compound's role in biochemical signaling has been studied in various contexts. For example, research on algal pheromone biosynthesis involving similar trienoic acids offers insights into biochemical signaling pathways in both marine and terrestrial organisms (Neumann & Boland, 1990).
Antimicrobial Activity
Farnesoic acid derivatives, structurally related to dodeca-2,6,10-trienoic acid, have been evaluated for their antimicrobial activities. This research contributes to the understanding of the potential applications of these compounds in controlling pathogenic microorganisms (Kim & Oh, 2002).
properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(2E,6E,10E)-dodeca-2,6,10-trienoic acid |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,13,14)/b3-2+,7-6+,11-10+ |
InChI Key |
RDTZLVAIDUPJHK-DJWHJZFYSA-N |
Isomeric SMILES |
C/C=C/CC/C=C/CC/C=C/C(=O)O |
Canonical SMILES |
CC=CCCC=CCCC=CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





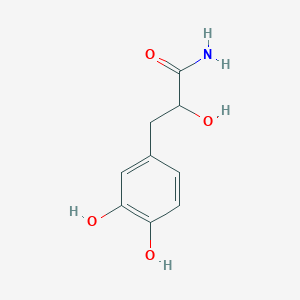
![2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol](/img/structure/B1249779.png)
